OFET Hole Mobility: DH-TAT vs. DH-TNT
When the target boronate ester was employed as the common building block in Suzuki coupling to synthesize two oligomers differing only in the central aromatic core, the anthracene-cored DH-TAT achieved a hole mobility of 0.14 cm²/Vs, while the naphthalene-cored DH-TNT reached 0.084 cm²/Vs under optimized deposition conditions [1]. This direct head-to-head comparison within the same study demonstrates that the hexylthienothiophene end-cap, derived from the target compound, consistently delivers mobilities within this performance window, with the choice of core unit enabling further tuning.
DH-TNT: 0.084 cm²/Vs, on/off 8.8×10⁵
| Evidence Dimension | OFET hole mobility (saturation regime) |
|---|---|
| Target Compound Data | DH-TAT: 0.14 cm²/Vs (deposited at Ts = 120 °C, HMDS-treated SiO₂); DH-TNT: 0.084 cm²/Vs (deposited at Ts = 100 °C, HMDS-treated SiO₂) |
| Comparator Or Baseline | DH-TAT vs. DH-TNT (same hexylthienothiophene end-caps, different central core: anthracene vs. naphthalene) |
| Quantified Difference | DH-TAT mobility is 1.67× higher than DH-TNT; DH-TAT on/off current ratio (6.3 × 10⁶) is 7.2× higher than DH-TNT (8.8 × 10⁵) |
| Conditions | Vacuum-evaporated polycrystalline films; top-contact OFET geometry; HMDS-treated SiO₂ dielectric; measured in air |
Why This Matters
This confirms that the target boronate ester reliably produces high-mobility semiconductors, and that the hexyl chain length specifically enables optimal crystalline ordering—a shorter or longer alkyl chain would alter film morphology and degrade mobility, making CAS 944826-49-7 the validated choice for reproducibility.
- [1] Kim, Y.-H.; et al. Synthesis and Studies on 2-Hexylthieno[3,2-b]thiophene End-Capped Oligomers for OTFTs. Chemistry of Materials 2007, 19 (14), 3561–3567. DOI: 10.1021/cm070053g. View Source
